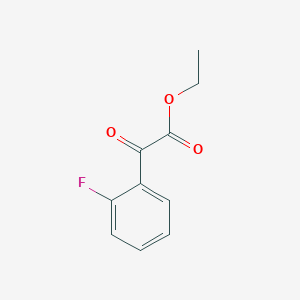

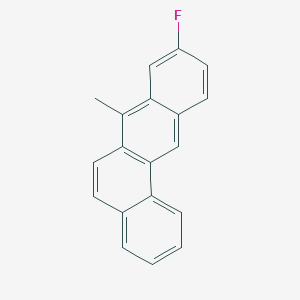

Ethyl 2-fluorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves different strategies. For instance, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was achieved through a one-pot nitro reductive cyclization method using sodium dithionite as a reductive cyclizing agent in DMSO medium . Another related compound, ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, was synthesized from L-tryptophan with good yield, and its structure was confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was found to crystallize in the monoclinic system with molecules linked by C—H…O intermolecular hydrogen bonds . Similarly, the structure of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was established by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The papers describe the reactivity of the synthesized compounds in various chemical reactions. For instance, the benzisoxazolium salts were used in peptide synthesis, demonstrating the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from the reaction with carboxylic acid anions . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing fluorine atoms which can affect the electron density and reactivity of the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms contributes to the unique properties of these molecules, such as their potential biological activity. For example, the anticancer screening of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate showed promising activity against human melanoma and mouse melanoma cancer cell lines . The antimicrobial activities of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were also evaluated, indicating its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Photodegradation Studies

Ethyl 2-fluorobenzoylformate is used in studies related to photodegradation, especially in understanding the degradation of hazardous water contaminants. For instance, research on the photochemical degradation of parabens (preservatives used in various products) utilized ethyl 2-fluorobenzoylformate to understand the degradation kinetics and by-products formation under UV light (Gmurek et al., 2015).

Synthesis of New Compounds

In the field of organic chemistry, ethyl 2-fluorobenzoylformate is involved in the synthesis of novel compounds. For example, it has been used in synthesizing various quinoline derivatives, which are valuable due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). It's also used in creating fluoromethyl, difluoromethyl, and trifluoromethyl analogues of herbicides (Morimoto et al., 1990).

Antitumor Activity

Ethyl 2-fluorobenzoylformate plays a role in the development of antitumor agents. A study focused on synthesizing and evaluating amino acid ester derivatives containing 5-fluorouracil, showcasing its potential inhibitory effects on cancer cell lines (Xiong et al., 2009).

Synthesis of Pharmaceuticals

In pharmaceutical synthesis, it is used for creating intermediates in drug development. For instance, it was involved in the synthesis of Floxacin intermediates, demonstrating a more efficient and environmentally friendly process in pharmaceutical production (Guo, Yu, & Su, 2020).

Mechanistic Studies in Organic Reactions

It is also significant in exploring the mechanisms of various organic reactions. Studies using ethyl 2-fluorobenzoylformate have helped understand the transformation processes in organic chemistry, like the transformation of phenol to benzoate in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

The safety data sheet for Ethyl 2-fluorobenzoylformate indicates that it should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . In case of contact, immediate measures such as rinsing with plenty of water, washing off with soap, and seeking medical attention are recommended .

Propiedades

IUPAC Name |

ethyl 2-(2-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBISXZGELJNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616568 |

Source

|

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-fluorophenyl)-2-oxoacetate | |

CAS RN |

1813-93-0 |

Source

|

| Record name | Ethyl (2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

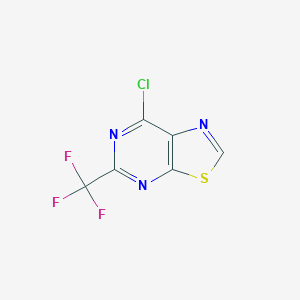

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)